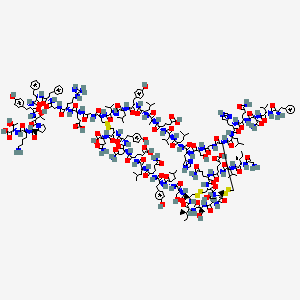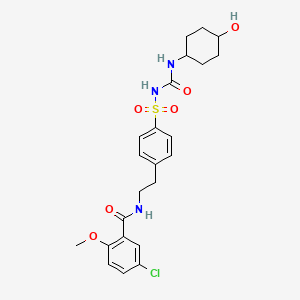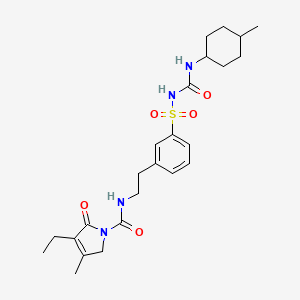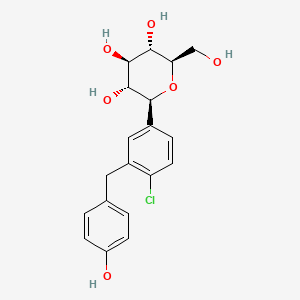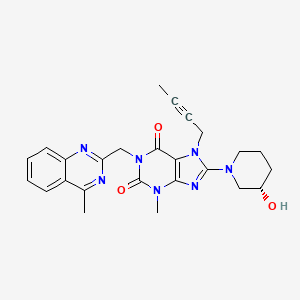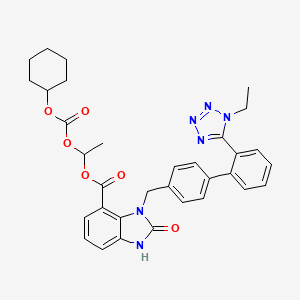
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil
Overview
Description
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil: The molecular formula of this compound is C33H34N6O6, and it has a molecular weight of 610.68 g/mol.
Mechanism of Action
Target of Action
The primary target of 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil is the angiotensin II receptor . Angiotensin II is a hormone that causes vasoconstriction and an increase in blood pressure. By antagonizing this receptor, the compound can effectively lower blood pressure .
Mode of Action
this compound is a prodrug, which means it is metabolized into its active form in the body . Once metabolized, it binds to the angiotensin II receptor, blocking the binding of angiotensin II. This prevents the vasoconstrictive action of angiotensin II, leading to a decrease in blood pressure .
Biochemical Pathways
The compound affects the renin-angiotensin-aldosterone system (RAAS), a critical regulatory pathway for blood pressure. By blocking the angiotensin II receptor, it disrupts the RAAS pathway, reducing vasoconstriction and decreasing the secretion of aldosterone, a hormone that increases sodium and water reabsorption in the kidneys. This leads to a decrease in blood volume and blood pressure .
Pharmacokinetics
As a prodrug, this compound is metabolized in the liver to form the active metabolite, Candesartan
Result of Action
The molecular and cellular effects of the compound’s action result in a decrease in blood pressure. This is achieved through the relaxation of blood vessels (vasodilation) and a reduction in blood volume due to decreased aldosterone secretion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the patient’s liver function, as the compound is metabolized in the liver , and other physiological factors such as age, sex, and overall health status. Additionally, the presence of other medications could potentially affect the metabolism and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil involves multiple steps, including the formation of the benzimidazole ring and the attachment of the biphenyl-tetrazole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil is used as a reference standard for the analysis of candesartan cilexetil impurities. It helps in the development of analytical methods to ensure the quality and safety of pharmaceutical products.
Biology: The compound is studied for its biological activity and potential effects on various biological pathways. It serves as a tool for understanding the metabolism and pharmacokinetics of candesartan cilexetil.
Medicine: In medicine, the compound is used in research to investigate the safety and efficacy of candesartan cilexetil. It helps in identifying and quantifying impurities that may affect the therapeutic outcomes.
Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the purity and consistency of candesartan cilexetil formulations.
Comparison with Similar Compounds
Candesartan cilexetil: The parent compound used to treat hypertension.
2-Desethoxy-2-hydroxy-1H-1-ethyl candesartan cilexetil: Another impurity of candesartan cilexetil.
Uniqueness: this compound is unique due to its specific structural modifications, which distinguish it from other impurities. Its presence and quantification are crucial for ensuring the quality and safety of candesartan cilexetil formulations.
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-39-30(35-36-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBAMTUFHKMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185255-99-5 | |
| Record name | 2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185255995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DESETHOXY-2-OXO-1H-1-ETHYL CANDESARTAN CILEXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3705I533V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


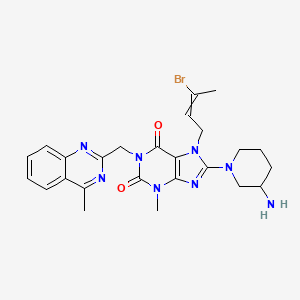

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
